molecular formula C13H21F2NO2 B14007756 Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B14007756
M. Wt: 261.31 g/mol
InChI Key: TYBXMGJIOLTZTR-UHFFFAOYSA-N
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Description

Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate: is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom. The tert-butyl group and the difluoro substituents add to its distinct chemical properties, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and difluoro groups. Common reagents used in the synthesis include tert-butyl bromoacetate, difluoromethylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process is scaled up from laboratory conditions, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development. Researchers investigate its interactions with biological targets to identify potential therapeutic applications.

Medicine: In medicine, the compound may be explored for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.

Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The difluoro groups and spirocyclic structure contribute to its binding affinity and specificity. Pathways involved in its mechanism of action may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

  • Tert-butyl 2,2-difluoro-6-oxo-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate
  • Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate

Comparison: Tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate stands out due to its specific difluoro substitution and spirocyclic structure. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity. The presence of the difluoro groups can influence its chemical behavior and interactions with molecular targets, making it unique among its analogs.

Properties

Molecular Formula

C13H21F2NO2

Molecular Weight

261.31 g/mol

IUPAC Name

tert-butyl 2,2-difluoro-6-azaspiro[3.5]nonane-6-carboxylate

InChI

InChI=1S/C13H21F2NO2/c1-11(2,3)18-10(17)16-6-4-5-12(9-16)7-13(14,15)8-12/h4-9H2,1-3H3

InChI Key

TYBXMGJIOLTZTR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(C2)(F)F

Origin of Product

United States

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